molecular formula C11H14N2O2 B12932332 1-(Isopropylamino)-1H-indole-5,6-diol

1-(Isopropylamino)-1H-indole-5,6-diol

Katalognummer: B12932332
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: ICPSZTZQOGPVFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isopropylamino)-1H-indole-5,6-diol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with isopropylamine. One common method includes the use of a catalyst to facilitate the reaction between indole and isopropylamine under controlled temperature and pressure conditions. The reaction may proceed through a series of steps including nitration, reduction, and amination to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Isopropylamino)-1H-indole-5,6-diol undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium on carbon, specific solvents like dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5,6-dione, while reduction may produce this compound derivatives with varying degrees of saturation.

Wissenschaftliche Forschungsanwendungen

1-(Isopropylamino)-1H-indole-5,6-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(Isopropylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Isopropylamino)-3-(isopropylimino)isoindole
  • Bisoprolol
  • Isoprenaline

Comparison: 1-(Isopropylamino)-1H-indole-5,6-diol is unique due to its specific indole structure and the presence of both isopropylamino and diol functional groups. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, while bisoprolol is primarily used as a beta-blocker in cardiovascular diseases, this compound may have broader applications in various fields of research.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

1-(propan-2-ylamino)indole-5,6-diol

InChI

InChI=1S/C11H14N2O2/c1-7(2)12-13-4-3-8-5-10(14)11(15)6-9(8)13/h3-7,12,14-15H,1-2H3

InChI-Schlüssel

ICPSZTZQOGPVFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NN1C=CC2=CC(=C(C=C21)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.